molecular formula C12H11NO3 B1669007 CID755673 CAS No. 521937-07-5

CID755673

Katalognummer: B1669007
CAS-Nummer: 521937-07-5
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: AACFPJSJOWQNBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID755673 ist ein niedermolekularer Inhibitor, der selektiv auf Proteinkinase-D-Enzyme abzielt. Proteinkinase-D-Enzyme sind Serin/Threonin-Kinasen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Zellproliferation, Migration und Überleben. This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Krebs- und Stammzellforschung .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Benzoxoloazepinolon-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte :

  • Bildung des Benzofuran-Ringsystems.
  • Einführung der Azepinon-Einheit.
  • Funktionalisierung des Benzofuran-Rings mit einer Hydroxylgruppe.

Die Reaktionsbedingungen für jeden Schritt variieren, aber gängige Reagenzien umfassen organische Lösungsmittel, Basen und Säuren. Das Endprodukt wird durch Techniken wie Säulenchromatographie und Umkristallisation gereinigt.

Vorbereitungsmethoden

The synthesis of CID755673 involves several steps, starting with the preparation of the benzoxoloazepinolone core structure. The synthetic route typically includes the following steps :

  • Formation of the benzofuran ring system.
  • Introduction of the azepinone moiety.
  • Functionalization of the benzofuran ring with a hydroxyl group.

The reaction conditions for each step vary, but common reagents include organic solvents, bases, and acids. The final product is purified using techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

CID755673 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppe am Benzofuran-Ring kann zu einem Keton oxidiert werden.

    Reduktion: Die Azepinon-Einheit kann zu einem Amin reduziert werden.

    Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

CID755673 is identified as a small molecule with the chemical structure 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one. It exhibits a high degree of selectivity for PKD1 over other kinases, with an IC50 value of approximately 182 nM. Notably, it acts independently of the ATP-binding domain common to many kinase inhibitors, contributing to its specificity against closely related kinases such as protein kinase C (PKC) .

Cell Cycle Regulation

One prominent application of this compound is its role in enhancing cell cycle progression. Research indicates that this compound stimulates DNA synthesis in Swiss 3T3 fibroblasts through both PKD-dependent and PKD-independent pathways when cells are exposed to various growth factors like bombesin and epidermal growth factor (EGF). The compound significantly increased the transition from the G1 phase to the S phase of the cell cycle, indicating its potential utility in studies focused on cellular proliferation and growth regulation .

Table 1: Effects of this compound on Cell Cycle Progression

Concentration (μM)Effect on DNA SynthesisPhase Transition (G1 to S)
25EnhancedSignificant
50ModerateModerate
100MinimalNot applicable

Immunological Applications

This compound has been studied for its effects on natural killer (NK) cell functions. In vitro studies demonstrated that this compound significantly inhibits NK cell degranulation and cytokine release in a dose-dependent manner. At concentrations as low as 5 μM, degranulation was reduced, while higher concentrations led to nearly complete abrogation of interferon-gamma production . This suggests its potential application in modulating immune responses.

Table 2: Impact of this compound on NK Cell Function

Concentration (μM)Degranulation (%)IFN-γ Production (%)
5Reduced by 4075
50Further reduced50
100Nearly abolished<10

Cancer Research

In cancer biology, this compound has shown promise in inhibiting prostate cancer cell proliferation and migration. Studies indicate that it effectively reverses biological actions mediated by PKD1, which is implicated in tumor progression . Furthermore, it has been utilized in models of acute pancreatitis, demonstrating a reduction in necrosis and severity through PKD inhibition .

Case Study: Prostate Cancer Inhibition

A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant suppression of cell migration and invasion capabilities. This highlights its potential as a therapeutic agent in cancer treatment strategies.

Cardiovascular Applications

Recent findings suggest that this compound may enhance cardiac function in models of obesity and diabetes. In experiments with db/db mice, administration of this compound led to improved cardiac function metrics by reducing PKD activity . This positions this compound as a candidate for therapeutic intervention in cardiovascular diseases associated with metabolic disorders.

Table 3: Effects on Cardiac Function

Time Post-Administration (hr)Dose (mg/kg)PKD Activity Reduction (%)
11Significant
410Moderate

Wirkmechanismus

CID755673 exerts its effects by selectively inhibiting protein kinase D enzymes. The inhibition of protein kinase D enzymes leads to the disruption of various cellular processes, including cell proliferation, migration, and survival. The molecular targets of this compound include the catalytic domain of protein kinase D enzymes, which is responsible for their kinase activity .

Vergleich Mit ähnlichen Verbindungen

CID755673 ist in seiner Selektivität für Proteinkinase-D-Enzyme im Vergleich zu anderen Kinaseinhibitoren einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

CID755673 is a selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer, diabetes, and pancreatitis due to its ability to modulate PKD activity.

This compound inhibits PKD isoforms (PKD1, PKD2, and PKD3) in a non-competitive manner, meaning it does not compete with ATP for binding. This unique mechanism contributes to its high specificity and selectivity over related kinases, such as Protein Kinase C (PKC) . The compound has been shown to effectively reduce PKD phosphorylation at critical sites, which is essential for its activation and downstream signaling .

Key Findings on Biological Activity

  • Cardiac Function Enhancement :
    • In studies involving db/db mice (a model for type 2 diabetes), this compound administration improved cardiac function by enhancing both diastolic and systolic performance. This was associated with reduced PKD activity and heart weight .
    • Acute administration resulted in a significant decrease in PKD phosphorylation levels, demonstrating its potential as a therapeutic strategy for diabetic cardiomyopathy .
  • Anti-Inflammatory Effects :
    • In experimental models of pancreatitis, this compound significantly inhibited NF-κB activation, leading to reduced inflammatory responses. This was evidenced by decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as less pancreatic necrosis .
    • The compound demonstrated efficacy when administered both before and after the onset of pancreatitis, indicating its potential for therapeutic use in acute inflammatory conditions .
  • Cancer Therapeutics :
    • This compound has shown promise in inhibiting the growth and motility of prostate cancer cells (LNCaP, PC3, DU145) with IC50 values in the low micromolar range. It effectively blocked PKD-mediated processes that promote tumorigenesis .
    • The compound's ability to inhibit cell migration and invasion further supports its potential as an anti-cancer agent .
  • Stem Cell Maintenance :
    • Recent research indicates that this compound can maintain the undifferentiated state of mouse embryonic stem cells (ESCs) by activating the PI3K/AKT signaling pathway. This effect was observed in combination with MEK inhibitors, highlighting its role in stem cell biology .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study Focus Model/System Key Findings
Cardiac Functiondb/db MiceImproved cardiac function; reduced PKD phosphorylation; decreased heart weight .
InflammationPancreatitis ModelsInhibited NF-κB activation; reduced IL-6 and MCP-1 levels; alleviated pancreatic necrosis .
Cancer GrowthProstate Cancer CellsInhibited cell growth and motility; low micromolar IC50 values; blocked PKD-mediated tumor processes .
Stem Cell MaintenanceMouse ESCsMaintained undifferentiated state; activated PI3K/AKT signaling pathway .

Eigenschaften

IUPAC Name

7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACFPJSJOWQNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353851
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521937-07-5
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 521937-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID755673
Reactant of Route 2
CID755673
Reactant of Route 3
CID755673
Reactant of Route 4
CID755673
Reactant of Route 5
CID755673
Reactant of Route 6
CID755673
Customer
Q & A

Q1: What is the primary target of CID755673?

A1: this compound is a potent and selective inhibitor of Protein Kinase D (PKD), specifically targeting the PKD1 isoform. [, , ]

Q2: How does this compound interact with PKD?

A2: While the precise mechanism of interaction remains to be fully elucidated, studies indicate that this compound acts as a non-ATP competitive inhibitor of PKD1. [] This suggests it binds to a site distinct from the ATP binding pocket.

Q3: What are the downstream consequences of PKD inhibition by this compound?

A3: PKD inhibition by this compound has been shown to impact various cellular processes, including:

  • NF-κB activation: this compound attenuates the activation of the transcription factor NF-κB, a key regulator of inflammation and cell death, in pancreatic acinar cells. This effect has been linked to the reduced severity of pancreatitis in experimental models. [, ]
  • Cell Death Pathways: this compound promotes apoptosis and attenuates necrosis in pancreatic acinar cells under pathological conditions. This suggests a potential role in regulating cell fate decisions. []
  • Histone Deacetylase 5 (HDAC5) Localization: this compound blocks phorbol ester-induced nuclear exclusion of HDAC5, a process known to be regulated by PKD1. []
  • Golgi Apparatus Function: this compound disrupts PKD1-mediated processes in the Golgi apparatus, including vesicular stomatitis virus glycoprotein transport and Golgi fragmentation. []
  • Angiogenesis: Research suggests that this compound might affect angiogenesis, the formation of new blood vessels, potentially through the VEGF pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided abstracts do not include detailed spectroscopic data, structural characterization likely involves techniques like NMR and mass spectrometry.

Q6: What is known about the stability and compatibility of this compound under various conditions?

A6: Information on the compound's stability and compatibility under different conditions (temperature, pH, solvents) is limited in the provided abstracts. This information is crucial for determining appropriate storage conditions and formulation strategies.

Q7: How do structural modifications of this compound affect its potency and selectivity?

A8: Research indicates that modifications to the aromatic core of this compound can significantly influence its potency while retaining selectivity for PKD. For instance, analogs like kb-NB142-70 demonstrate enhanced potency compared to the parent compound. [, ]

Q8: What structural features are essential for the inhibitory activity of this compound?

A8: Identifying the pharmacophore, the essential structural features responsible for activity, requires further SAR studies. These studies would involve synthesizing and evaluating analogs with systematic modifications to different parts of the this compound molecule.

Q9: What cell-based assays have been used to study the activity of this compound?

A9: Researchers have employed various cell-based assays to evaluate the effects of this compound, including:

  • Proliferation assays: To assess the impact of this compound on the growth of cancer cells. [, , ]
  • Migration and invasion assays: To determine the role of PKD in cell motility and invasiveness. [, , ]
  • NF-κB activation assays: To measure the inhibitory effects on NF-κB signaling. [, ]
  • Apoptosis and necrosis assays: To investigate the role of PKD in cell death pathways. []

Q10: What animal models have been used to study the effects of this compound?

A10: this compound has been investigated in several animal models, including:

  • Rat models of pancreatitis: To evaluate its therapeutic potential in acute pancreatitis. [, ]
  • Diabetic db/db mice: To study its effects on cardiac function in the context of type 2 diabetes. [, , ]
  • Rat models of myocardial infarction: To assess its impact on angiogenesis and cardiac function after heart attack. []
  • Mouse models of breast cancer: To investigate the role of the LPA-PKD axis in tumor progression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.